Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate
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Overview
Description
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate is a complex organic compound featuring a tert-butyl group, a cyclobutyl ring, and a methoxy(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate typically involves multiple steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl acrylate in the presence of catalysts.
Attachment of the methoxy(methyl)amino group: This can be done through nucleophilic substitution reactions using appropriate amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler compound with a cyclobutyl ring and an amino group.
Tert-butyl acrylate: A compound with a tert-butyl group and an acrylate moiety.
Methoxy(methyl)amine: A compound with a methoxy group and a methylamine group.
Uniqueness
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
tert-butyl N-[3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11(9-10-7-6-8-10)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCOPFHEMNJDMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609777 |
Source
|
Record name | tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-18-3 |
Source
|
Record name | 1,1-Dimethylethyl N-[1-(cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394735-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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